molecular formula C19H32N4O3 B3048999 tert-Butyl (5-amino-4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)carbamate CAS No. 1894234-35-5

tert-Butyl (5-amino-4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)carbamate

Cat. No. B3048999
CAS RN: 1894234-35-5
M. Wt: 364.5
InChI Key: LRRXUMZQMDQKTF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tert-butyl group, an amino group, a methoxy group, and a carbamate group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The amino group (-NH2) and the methoxy group (-OCH3) are common in many organic compounds and can participate in a variety of chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under certain conditions. For example, the amino group could participate in acid-base reactions, and the carbamate group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar groups like the carbamate could impact its solubility .

Scientific Research Applications

Chemical Transformations

The tert-butyl group is commonly employed in chemical reactions. Its steric bulkiness affects reaction rates, selectivity, and product formation. Researchers explore its use as a protecting group for functional moieties during synthesis. For instance, tert-butyl esters protect carboxylic acids, allowing selective deprotection later in the synthesis process .

Biocatalysis

The tert-butyl group’s unique reactivity extends to biocatalytic processes. Enzymes can recognize and interact with this bulky moiety, making it valuable in designing enzyme inhibitors or substrates. Understanding its interactions with enzymes aids drug development and bioengineering .

Biosynthetic Pathways

In nature, the tert-butyl group appears in various biosynthetic pathways. Investigating its role in natural products and secondary metabolites sheds light on biological processes. Researchers study its presence in alkaloids, polyketides, and other bioactive compounds .

Biodegradation Studies

Understanding how tert-butyl-containing compounds degrade in the environment is crucial. Researchers explore microbial degradation pathways, enzymatic reactions, and the fate of these molecules in soil, water, and air. Such insights inform environmental risk assessments .

FLT3 Inhibition (Leukemia Research)

Novel derivatives containing the tert-butyl group have been designed as FLT3 inhibitors. FLT3 overexpression plays a critical role in acute myeloid leukemia (AML) progression. Researchers synthesized N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives to target FLT3 and potentially combat AML .

Medicinal Chemistry

The tert-butyl group influences drug properties, including solubility, lipophilicity, and metabolic stability. Medicinal chemists incorporate it strategically to enhance drug candidates. By understanding its impact on pharmacokinetics and pharmacodynamics, researchers optimize drug design .

Future Directions

The potential applications and future directions for this compound would largely depend on its properties and how it interacts with other substances. It could potentially be explored for use in various fields such as pharmaceuticals, given the presence of functional groups common in many drugs .

properties

IUPAC Name

tert-butyl N-[5-amino-4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O3/c1-19(2,3)26-18(24)21-15-11-14(20)16(12-17(15)25-6)23-9-7-13(8-10-23)22(4)5/h11-13H,7-10,20H2,1-6H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRXUMZQMDQKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N)N2CCC(CC2)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001111155
Record name Carbamic acid, N-[5-amino-4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-amino-4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)carbamate

CAS RN

1894234-35-5
Record name Carbamic acid, N-[5-amino-4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1894234-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[5-amino-4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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